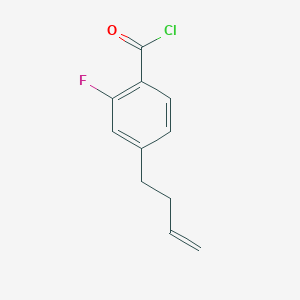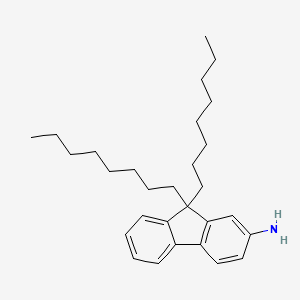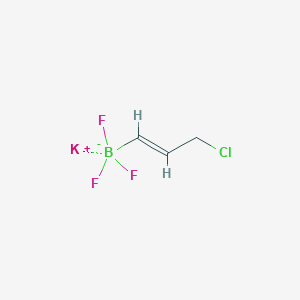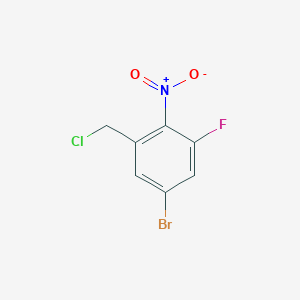![molecular formula C9H8BrFO2 B12840149 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a benzo[d][1,3]dioxine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of a precursor compound. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzo[d][1,3]dioxine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as minimizing the generation of toxic byproducts, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Bromomethyl)-6-chloro-4H-benzo[d][1,3]dioxine: Similar in structure but with a chlorine atom instead of a fluorine atom.
8-(Bromomethyl)-6-methyl-4H-benzo[d][1,3]dioxine: Contains a methyl group instead of a fluorine atom.
8-(Bromomethyl)-6-nitro-4H-benzo[d][1,3]dioxine: Features a nitro group in place of the fluorine atom.
Uniqueness
The presence of the fluorine atom in 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C9H8BrFO2 |
|---|---|
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H8BrFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
InChI-Schlüssel |
YBWPAZHDTISTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)F)CBr)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


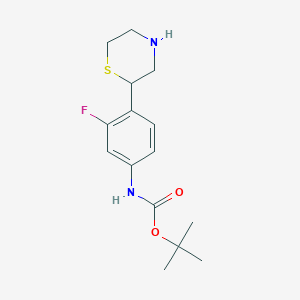

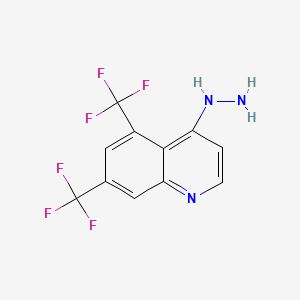
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
